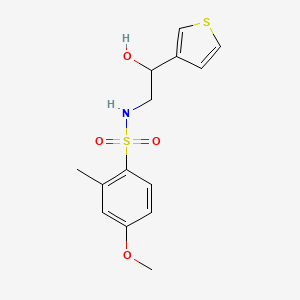
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide: is a complex organic compound that features a sulfonamide group, a thiophene ring, and a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the thiophene derivative: The thiophene ring can be functionalized through electrophilic substitution reactions, such as bromination or nitration, followed by further modifications to introduce the hydroxyethyl group.
Sulfonamide formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride derivative under basic conditions.
Coupling reactions: The final step involves coupling the thiophene derivative with the sulfonamide precursor under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine:
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development.
Biological Probes: It can be used to study enzyme interactions due to its unique structure.
Industry:
Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Electronics: Its conductive properties can be exploited in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide depends on its application:
In Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.
In Medicine: The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: Lacks the thiophene ring, making it less versatile in electronic applications.
N-(2-hydroxy-2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide: Contains a furan ring instead of thiophene, which can alter its reactivity and electronic properties.
Uniqueness:
- The presence of the thiophene ring in N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide enhances its electronic properties, making it more suitable for applications in materials science and electronics compared to its analogs.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S2/c1-10-7-12(19-2)3-4-14(10)21(17,18)15-8-13(16)11-5-6-20-9-11/h3-7,9,13,15-16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZNYMYNFALBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

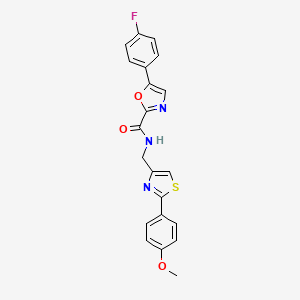
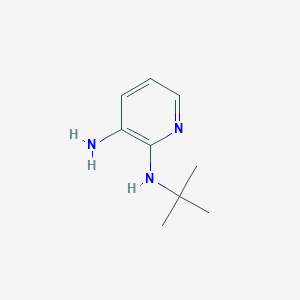
![ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2689264.png)
![3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2689267.png)
![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)
![1-[(1E)-3-(Benzenesulfonyl)-4-phenylbut-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2689271.png)
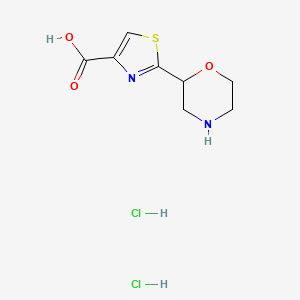
![3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2689273.png)
![N-[3-(1H-PYRAZOL-3-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2689274.png)
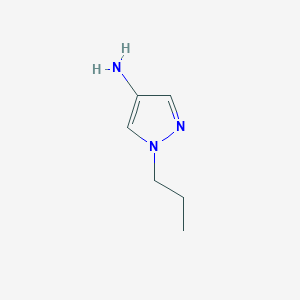
![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)
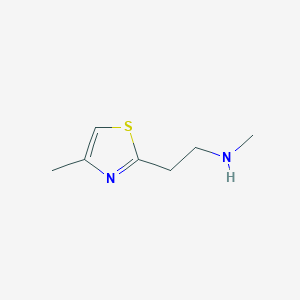
![2-(5-chlorothiophen-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2689284.png)
